(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound “(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” is a structurally complex benzothiazinone derivative characterized by a 1,2-benzothiazin-4-one core modified with two 4-methylbenzyl substituents and a conjugated enamine moiety. The 2,2-dioxide functional group enhances its electrophilic character, making it a reactive enol nucleophile in multicomponent reactions (MCRs) . Its E-configuration at the C3 position is critical for stabilizing the planar conjugated system, which influences both its reactivity and crystallographic packing behavior .
Properties
IUPAC Name |
(3E)-1-[(4-methylphenyl)methyl]-3-[[(4-methylphenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-18-7-11-20(12-8-18)15-26-16-24-25(28)22-5-3-4-6-23(22)27(31(24,29)30)17-21-13-9-19(2)10-14-21/h3-14,16,26H,15,17H2,1-2H3/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWYKVLFUZNXDF-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H24N2O4S
- Molecular Weight : 448.54 g/mol
- CAS Number : 892302-45-3
The compound features a complex structure that includes a benzothiazine core with various substituents that enhance its biological activity. The presence of methylbenzyl groups contributes to its lipophilicity, which may influence its interaction with cellular membranes and biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.23 - 0.71 mg/mL | 0.46 - 0.95 mg/mL |
| Bacillus cereus | 0.18 mg/mL | 0.24 mg/mL |
| Staphylococcus aureus | 0.35 mg/mL | 0.50 mg/mL |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against Bacillus cereus, which was found to be the most sensitive strain in the study .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of the compound on A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells, it demonstrated promising results with an IC50 value lower than that of the standard drug doxorubicin .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 | <5 | ~10 |
| Jurkat | <5 | ~12 |
The molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its cytotoxic activity .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects in vitro. Compounds derived from similar benzothiazine structures have been reported to inhibit inflammatory pathways effectively.
Table 3: Anti-inflammatory Activity Data
| Compound | Concentration Range (µM) | Effectiveness (%) |
|---|---|---|
| (3E)-Compound | 33.2 - 82.9 | Significant |
This data suggests that derivatives of benzothiazine could serve as potential therapeutic agents in managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzothiazinone Family
The compound belongs to a broader class of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives. Key structural analogues include:
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Substituent: Ethyl group at N1. Reactivity: Participates in MCRs with aldehydes and active methylene nitriles to form 2-amino-4H-pyrans or bis-adduct salts, depending on the nitrile used (e.g., malononitrile vs. ethyl cyanoacetate) . Comparison: The ethyl group’s smaller size compared to 4-methylbenzyl reduces steric hindrance, favoring pyrans over bis-adducts. In contrast, the bulkier 4-methylbenzyl substituent in the target compound may slow reaction kinetics but enhance crystallinity .
(3E)-3-{[(3-Chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Substituent: 3-Chloro-2-methylphenyl group instead of 4-methylbenzyl.
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Substituent: Dichloro groups at C3. Reactivity: The chlorine atoms stabilize the enol tautomer, altering regioselectivity in MCRs. This contrasts with the target compound’s unsubstituted enamine system, which favors Knoevenagel-type condensations .
Reactivity in Multicomponent Reactions
The target compound shares a common reactivity profile with other benzothiazinone derivatives, acting as an enol nucleophile in MCRs. Key differences include:
- Product Selectivity: With malononitrile, the target compound forms fused 2-amino-4H-pyrans, analogous to 1-ethyl derivatives. However, steric effects from the 4-methylbenzyl group may reduce yields compared to smaller substituents . With ethyl cyanoacetate, selectivity diminishes, leading to bis-adduct salts (e.g., triethylammonium salts) instead of pyrans. This mirrors behavior observed in ethyl-substituted analogues but is less pronounced due to the stabilizing effect of aromatic substituents .
- Mechanistic Pathways: The proposed mechanism involves initial Knoevenagel condensation followed by cyclization. Bulky 4-methylbenzyl groups may slow the cyclization step, favoring side reactions such as bis-adduct formation .
Crystallographic and Physicochemical Properties
- Crystallinity : The 4-methylbenzyl groups enhance crystal packing via π-π interactions, as observed in related compounds . This contrasts with ethyl-substituted derivatives, which often require co-crystallization with solvents .
- Hydrogen Bonding: The enamine NH group participates in intermolecular hydrogen bonds, similar to analogues like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione. However, the absence of electronegative substituents (e.g., Cl) reduces hydrogen-bond strength compared to halogenated derivatives .
Data Tables
Table 1: Structural Comparison of Benzothiazinone Derivatives
| Compound Name | Substituents | Key Reactivity in MCRs | Dominant Product Type |
|---|---|---|---|
| Target Compound | 4-Methylbenzyl (N1, enamine) | Fused 2-amino-4H-pyrans | Pyrans or bis-adduct salts |
| 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | Ethyl (N1) | High pyran selectivity | Pyrans |
| 3,3-Dichloro-1-ethyl derivative | Dichloro (C3), ethyl (N1) | Stabilized enol tautomer | Regioselective adducts |
| (3E)-3-{[(3-Chloro-2-methylphenyl)amino]... | 3-Chloro-2-methylphenyl (enamine) | Enhanced electrophilicity | Accelerated Knoevenagel steps |
Table 2: Reaction Outcomes with Active Methylene Nitriles
| Active Nitrile | Target Compound Product | 1-Ethyl Derivative Product |
|---|---|---|
| Malononitrile | Fused 2-amino-4H-pyrans | Fused 2-amino-4H-pyrans |
| Ethyl cyanoacetate | Bis-adduct salts | Pyrans with reduced selectivity |
| Nitroethane | No reaction (steric hindrance) | Pyrans (low yield) |
Research Findings and Implications
- The 4-methylbenzyl substituents confer steric and electronic effects that moderate reactivity relative to smaller alkyl or halogenated analogues. This balance makes the compound a versatile but selectivity-challenged candidate for MCRs .
- Crystallographic studies (e.g., using SHELX or ORTEP-3) are critical for resolving conformational details, particularly the E-configuration and hydrogen-bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
